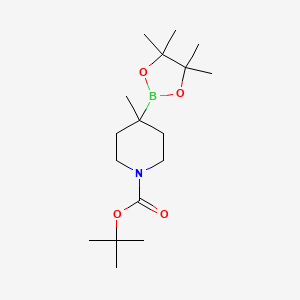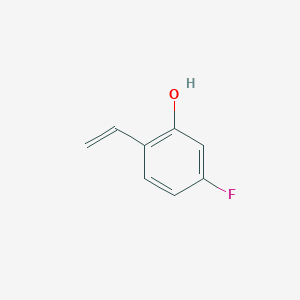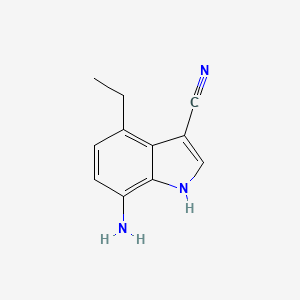
7-Amino-4-ethyl-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-ethyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-Amino-4-ethyl-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1H-indole-3-carbaldehyde with ammonia or an amine source under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Amino-4-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
7-Amino-4-ethyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-4-ethyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit viral replication by targeting viral enzymes or proteins . In cancer research, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
7-Amino-4-ethyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
7-Amino-4-methyl-1H-indole-3-carbonitrile: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
4-Ethyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of this compound, with distinct reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological roles and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7-amino-4-ethyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-2-7-3-4-9(13)11-10(7)8(5-12)6-14-11/h3-4,6,14H,2,13H2,1H3 |
InChI Key |
MFNFAOWVXPZKSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CNC2=C(C=C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



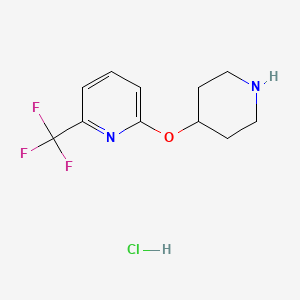
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
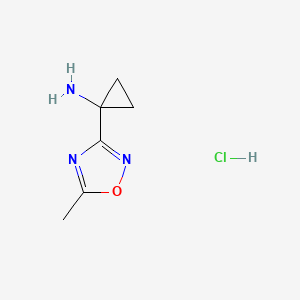

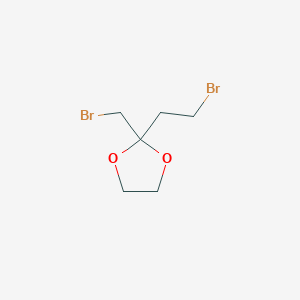
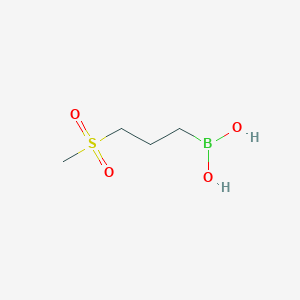
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
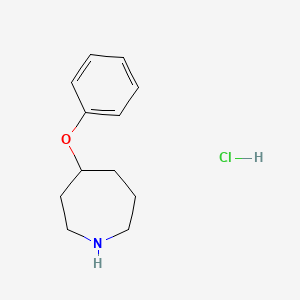
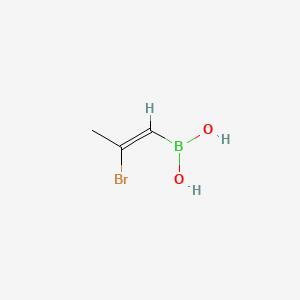
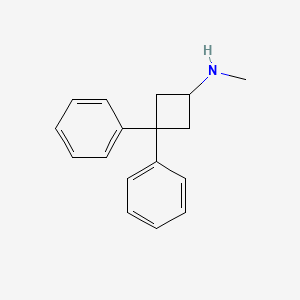
![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)
